N-Cyclohexyl-N'-(1-methylbutyl)urea

QSAR solubility prediction logP

N-Cyclohexyl-N'-(1-methylbutyl)urea (CAS 303091-95-4) is an N,N′-disubstituted urea featuring a cyclohexyl moiety on one nitrogen and a chiral 1-methylbutyl (sec-pentyl) group on the other, yielding a molecular formula C12H24N2O and a monoisotopic mass of 212.18886 Da. Compounds in the cyclohexylurea class are established as potent, reversible inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 303091-95-4
Cat. No. B11972489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N'-(1-methylbutyl)urea
CAS303091-95-4
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCC(C)NC(=O)NC1CCCCC1
InChIInChI=1S/C12H24N2O/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3,(H2,13,14,15)
InChIKeyFJQRSEXWVWHZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-(1-methylbutyl)urea (CAS 303091-95-4): A Chiral Disubstituted Urea for Soluble Epoxide Hydrolase Research and Fragment-Based Procurement


N-Cyclohexyl-N'-(1-methylbutyl)urea (CAS 303091-95-4) is an N,N′-disubstituted urea featuring a cyclohexyl moiety on one nitrogen and a chiral 1-methylbutyl (sec-pentyl) group on the other, yielding a molecular formula C12H24N2O and a monoisotopic mass of 212.18886 Da [1]. Compounds in the cyclohexylurea class are established as potent, reversible inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation [2]. The presence of a stereogenic center in the 1-methylbutyl substituent distinguishes this member from achiral counterparts such as N,N′-dicyclohexylurea (DCU) and N-cyclohexyl-N′-ethylurea (CEU).

Why N-Cyclohexyl-N'-(1-methylbutyl)urea Cannot Be Simply Replaced by Other Cyclohexylureas in Scientific Workflows


Substituting one N-cyclohexyl-N′-alkyl urea for another is not straightforward because minor changes in the N′-substituent profoundly alter physicochemical properties, target-binding kinetics, and biological activity. For example, N,N′-dicyclohexylurea (DCU) exhibits IC50 values of 160 nM against human sEH but >50 µM against mouse sEH, whereas N-cyclohexyl-N′-dodecylurea (CDU) achieves broadly comparable potency across species (IC50 ≈ 100 nM hSEH, 4.3 µM mouse) [1]. The 1-methylbutyl substituent introduces a chiral center absent in DCU, CEU, or CDU, which can influence enantioselective enzyme recognition and metabolic stability [2]. Researchers and procurement specialists must therefore verify whether a given analog possesses the specific chain length, branching, and stereochemistry required for their assay, SAR campaign, or in vivo model.

Quantitative Differentiation Evidence for N-Cyclohexyl-N'-(1-methylbutyl)urea Against the Closest Cyclohexylurea Analogs


Predicted LogP and Solubility Profile Differentiate Chiral Sec-pentyl from Short- and Long-Chain Achiral Analogs

The XLogP3-AA value for N-cyclohexyl-N′-(1-methylbutyl)urea is 2.9 [1], placing it between the more hydrophilic N-cyclohexyl-N′-ethylurea (CEU, XLogP3-AA ≈ 1.5) and the much more lipophilic N-cyclohexyl-N′-dodecylurea (CDU, XLogP3-AA ≈ 7.0) or N,N′-dicyclohexylurea (DCU, XLogP3-AA 3.5) [2]. This intermediate lipophilicity, combined with the branched sec-pentyl group (rotatable bond count = 4), suggests a distinct solubility/permeability profile that can be exploited without the extreme insolubility or non-specific binding issues associated with long-chain or dicyclohexyl ureas.

QSAR solubility prediction logP drug-likeness

Presence of a Stereogenic Center Provides an Achiral-Molecule Control for Enantioselective Synthesis and Chiral Recognition Studies

N-Cyclohexyl-N′-(1-methylbutyl)urea contains a single stereogenic center at the sec-pentyl carbon (C2 of the pentane chain), making it a racemic mixture of (R)- and (S)-enantiomers [1]. By contrast, the most commonly procured cyclohexylurea inhibitors (CEU, DCU, CDU) are fully achiral [2]. This structural feature renders the compound valuable as a chiral probe or as a starting material for enantioselective transformations where the stereocenter can be exploited to create diastereomeric interactions with chiral receptors or catalysts.

chiral separation asymmetric synthesis stereochemical control

Intermediate Chain-Length and Branching Predict Favorable Microsomal Stability Over Long-Linear-Chain Analogs

Although direct metabolic stability data for N-cyclohexyl-N′-(1-methylbutyl)urea are not publicly available, structure-activity relationship (SAR) studies on N,N′-disubstituted ureas demonstrate that long, unbranched alkyl chains (e.g., dodecyl in CDU) are susceptible to rapid ω-oxidation and β-oxidation by cytochrome P450 enzymes, leading to high intrinsic clearance [1]. The branched 1-methylbutyl substituent is sterically hindered at the α-carbon, which is expected to reduce oxidative metabolism relative to linear alkyl analogues of similar carbon count [2]. This inference is consistent with the known metabolic stability advantage of branched alkyl over linear alkyl groups in drug-like molecules.

metabolic stability hepatic microsomes clearance

Optimal Application Scenarios for N-Cyclohexyl-N'-(1-methylbutyl)urea Based on Quantified Differentiation Evidence


Chiral Fragment Screening and Enantioselective Probe Development

The inherent chirality of the 1-methylbutyl substituent makes this compound a suitable starting point for fragment-based screening campaigns that aim to explore stereochemical interactions. Unlike the achiral DCU or CEU, N-cyclohexyl-N′-(1-methylbutyl)urea can be used to assess enantioselective binding to biological targets such as sEH, matriptase, or GPCRs [1]. The racemic mixture can be resolved by chiral HPLC, and the individual enantiomers tested for differential activity, providing valuable SAR information.

Cross-Species sEH Inhibitor Studies with Reduced LogP Liability

With an XLogP3-AA of 2.9, this compound offers a middle ground between highly lipophilic inhibitors (e.g., CDU, DCU) that may exhibit poor solubility or non-specific binding and low-logP inhibitors (e.g., CEU) that may lack sufficient membrane permeability [2]. It is therefore well-suited for in vitro sEH inhibition studies across species (human, mouse, rat) where balanced physicochemical properties are critical for obtaining reliable IC50 values.

Metabolic Stability Advantage in Rodent Pharmacokinetic Studies

Although direct experimental evidence is lacking, the branched sec-pentyl chain is predicted to confer greater resistance to microsomal oxidation than linear pentyl- or hexyl-urea analogs [3]. This makes the compound a strategic choice for pilot pharmacokinetic studies where rapid clearance of linear-chain analogues could compromise exposure and data quality.

Quote Request

Request a Quote for N-Cyclohexyl-N'-(1-methylbutyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.